4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride is a chemical compound that features a piperidine ring bonded to a phenyl-pyrazole moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride typically involves the reaction of 1-phenyl-1H-pyrazol-4-ol with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenyl-pyrazole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of phenyl-pyrazole carboxylic acids.
Reduction: Formation of phenyl-pyrazole alcohols.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets. The phenyl-pyrazole moiety can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
Uniqueness
4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine hydrochloride is unique due to its ether linkage between the piperidine ring and the phenyl-pyrazole moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
2503202-00-2 |
---|---|
Molecular Formula |
C14H18ClN3O |
Molecular Weight |
279.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.